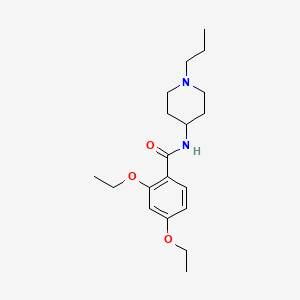![molecular formula C17H15N3O4S B5356909 N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5356909.png)
N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide, commonly known as "Compound X," is a novel chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of Compound X varies depending on its application. In medicine, it induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that ultimately lead to cell death. In agriculture, it inhibits the growth of weeds by inhibiting the activity of key enzymes involved in plant growth and development. In environmental science, it detects heavy metal ions in water by forming a complex with the ions, which can be detected through spectroscopic analysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X also vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells without affecting normal cells, suggesting that it has a high degree of selectivity. In agriculture, it has been shown to inhibit the growth of weeds without affecting crops, suggesting that it has a high degree of specificity. In environmental science, it has been shown to detect heavy metal ions in water with high sensitivity and selectivity, suggesting that it has potential as a pollutant sensor.
实验室实验的优点和局限性
The advantages of using Compound X in lab experiments include its high degree of selectivity and specificity, as well as its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for Compound X research, including:
1. Further studies on its anti-cancer potential, including its efficacy against different types of cancer and its potential as a combination therapy with other anti-cancer agents.
2. Optimization of its synthesis method to improve yield and purity.
3. Development of more efficient and selective herbicides based on Compound X.
4. Further studies on its potential as a pollutant sensor, including its sensitivity and selectivity towards different heavy metal ions.
5. Exploration of its potential as a multi-functional compound with applications in other fields, such as materials science and energy storage.
In conclusion, Compound X is a novel chemical compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to explore its applications in other fields.
合成方法
The synthesis of Compound X involves the reaction between 2-mercapto-5-(2-methyl-3-furyl)-1,3,4-oxadiazole and N-(4-bromophenyl)acetamide in the presence of a base, such as potassium carbonate, and a catalyst, such as copper (I) iodide. The reaction yields Compound X as a yellow solid, which can be purified through recrystallization.
科学研究应用
Compound X has shown promising results in various scientific research applications. In medicine, it has been studied for its potential as an anti-cancer agent, with studies showing that it induces apoptosis, or programmed cell death, in cancer cells. In agriculture, it has been studied for its potential as a herbicide, with studies showing that it inhibits the growth of weeds. In environmental science, it has been studied for its potential as a pollutant sensor, with studies showing that it can detect heavy metal ions in water.
属性
IUPAC Name |
N-[4-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-14(7-8-23-10)16-19-20-17(24-16)25-9-15(22)12-3-5-13(6-4-12)18-11(2)21/h3-8H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGROJDOSAUMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-butoxybenzamide](/img/structure/B5356829.png)

![5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5356843.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5356850.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine](/img/structure/B5356853.png)
![N-methyl-2-oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanamine](/img/structure/B5356863.png)
![5-(4-bromophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5356864.png)
![[(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5356877.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5356879.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5356884.png)
![8-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5356885.png)
![1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B5356889.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(2-pyridin-2-ylethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5356895.png)
![1,4,6-trimethyl-3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyridin-2(1H)-one](/img/structure/B5356902.png)